(±)-Ephedrine (hydrochloride)

Descripción

Historical Perspectives in Chemical and Natural Product Science

The story of (±)-Ephedrine is deeply intertwined with the history of natural product chemistry, beginning with ancient botanical knowledge and culminating in modern synthetic and analytical techniques.

Traditional Botanical Sources and Early Recognition

The primary natural source of ephedrine (B3423809) alkaloids is plants of the genus Ephedra, most notably Ephedra sinica, a shrub native to China and Mongolia. swolverine.comebsco.com In Traditional Chinese Medicine (TCM), the plant, known as Ma Huang, has been utilized for over 5,000 years. mountsinai.orgnumberanalytics.com It was traditionally used to induce perspiration and to treat a variety of ailments, including bronchial asthma, colds, influenza, fever, and nasal congestion. mountsinai.orgdrugs.comnih.gov The first documented mention of Ma Huang is in the Shen Nong Ben Cao Jing, a foundational text of Chinese medicine written around 100 AD. drugs.com This long history of medicinal use pointed to the presence of potent bioactive compounds within the plant, setting the stage for its scientific investigation.

Pioneering Isolation and Characterization Efforts

Evolution of Chemical Understanding and Nomenclature

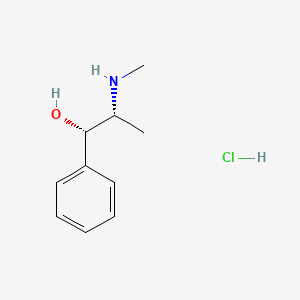

The chemical structure of ephedrine was not fully understood until later. Ephedrine has two chiral centers, which means it can exist as four different stereoisomers. wikipedia.orgcreative-proteomics.com The pair of enantiomers with the (1R,2S) and (1S,2R) configuration is designated as ephedrine, while the pair with the (1R,2R) and (1S,2S) configuration is called pseudoephedrine. wikipedia.orgcreative-proteomics.com The naturally occurring and most commonly marketed isomer is (-)-(1R,2S)-ephedrine. wikipedia.org The racemic form, (±)-ephedrine or racephedrine, is a mixture of the (1R,2S) and (1S,2R) enantiomers. wikipedia.orgwikipedia.org The elucidation of its structure and stereochemistry was crucial for understanding its biological activity and for the development of synthetic routes. dcu.ie The IUPAC name for ephedrine is (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. wikipedia.orgnih.gov

Rationale for Comprehensive Academic Inquiry into (±)-Ephedrine (hydrochloride)

The continued academic interest in (±)-Ephedrine (hydrochloride) stems from several key areas:

Chiral Chemistry and Synthesis: As a molecule with two chiral centers, ephedrine serves as a valuable model and starting material in asymmetric synthesis. wikipedia.orgacs.org It is used as a chiral auxiliary, a compound that can direct the stereochemical outcome of a chemical reaction. wikipedia.org The study of its synthesis and the separation of its stereoisomers continue to be relevant topics in organic chemistry. dcu.ie

Pharmacological Research: The distinct pharmacological activities of its different stereoisomers make it a subject of ongoing research. wikipedia.org For instance, studies have investigated the anti-inflammatory properties of ephedrine hydrochloride, showing its potential to modulate immune responses. researchgate.netnih.govnih.gov Understanding how each isomer interacts with biological targets at a molecular level provides insights into receptor pharmacology and drug design. nih.gov

Precursor Chemistry: Due to its chemical structure, ephedrine is a well-known precursor in the synthesis of other compounds, including methamphetamine. numberanalytics.com This has led to significant research in the fields of forensic chemistry and analytical science to develop methods for its detection and to understand the chemical profiles of illicitly synthesized substances. researchgate.net

Natural Product Chemistry and Biosynthesis: The biosynthetic pathways of ephedrine alkaloids in Ephedra species are still a subject of investigation. researchgate.net Research in this area aims to understand how the plant produces these specific stereoisomers, which could lead to biotechnological methods for their production. researchgate.net

Interactive Data Table: Properties of Ephedrine Isomers

| Property | (-)-(1R,2S)-Ephedrine | (+)-(1S,2R)-Ephedrine | (+)-(1R,2R)-Pseudoephedrine | (-)-(1S,2S)-Pseudoephedrine |

|---|---|---|---|---|

| Melting Point (°C) | 34 (anhydrous) | Data not available | 118-119 | Data not available |

| [α]D | -40° (c=5, 1N HCl) | Data not available | +52° (c=0.8, H2O) | Data not available |

| Hydrochloride M.P. (°C) | 218-220 | 218-220 | 182-183 | Data not available |

| Hydrochloride [α]D | -34.3° (c=5, H2O) | +34.3° (c=5, H2O) | +61° (c=5, H2O) | Data not available |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889337, DTXSID40947041 | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-71-4, 24221-86-1 | |

| Record name | DL-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24221-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephedrine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ephedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024221861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylamino-1-phenylpropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SK4LAO7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure, Stereochemistry, and Nomenclature of Ephedrine Alkaloids

Fundamental Structural Elucidation of (±)-Ephedrine (hydrochloride)

(±)-Ephedrine hydrochloride is the salt form of the racemic mixture of ephedrine (B3423809). The molecular formula of the ephedrine base is C₁₀H₁₅NO. medicoverhospitals.in The fundamental structure consists of a phenyl ring attached to a propanolamine (B44665) side chain. Specifically, it is a phenethylamine (B48288) skeleton with a methyl group on the nitrogen atom and a hydroxyl group on the benzylic carbon. nih.govslideshare.net The core structure is 2-methylamino-1-phenylpropan-1-ol. wikipedia.org

The hydrochloride salt is formed by the reaction of the basic amino group of ephedrine with hydrochloric acid (HCl). This results in the formation of an ammonium (B1175870) chloride salt, which increases the compound's stability and water solubility, making it suitable for various applications. chemicalbook.comdcu.ie The molecular formula of ephedrine hydrochloride is C₁₀H₁₆ClNO. nih.gov

The structure of ephedrine was elucidated through methods such as oxidation, which yielded benzoic acid, indicating a benzene (B151609) ring with a single side chain. dcu.ie Further chemical reactions determined it to be a secondary amine. dcu.ie

Chirality and Stereoisomerism within the Ephedrine Series

The ephedrine molecule possesses two chiral centers, or stereogenic carbons, which gives rise to a total of four stereoisomers. pace.edunih.gov These stereoisomers exist as two pairs of enantiomers. stackexchange.com The presence of these chiral centers is a defining feature of the ephedrine series, leading to different spatial arrangements of the atoms and, consequently, different chemical and biological properties. medicoverhospitals.in

Erythro and Threo Diastereomers: Ephedrine and Pseudoephedrine

The four stereoisomers of 2-methylamino-1-phenylpropan-1-ol are divided into two diastereomeric pairs, designated as erythro and threo. dcu.iemsu.edu

Erythro-isomers (Ephedrine): In the erythro form, the substituents on the two chiral carbons are on opposite sides when depicted in a Fischer projection. This pair of enantiomers is conventionally known as ephedrine. stackexchange.comchiralpedia.com

Threo-isomers (Pseudoephedrine): In the threo form, the substituents are on the same side in a Fischer projection. This pair of enantiomers is referred to as pseudoephedrine. stackexchange.comchiralpedia.com

The terms erythro and threo are used to describe the relative configuration of adjacent chiral centers. msu.edu

Enantiomeric Forms and Absolute Configurations

Each diastereomer (ephedrine and pseudoephedrine) consists of a pair of enantiomers, which are non-superimposable mirror images of each other. pace.edu The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) system.

The four stereoisomers are:

(1R,2S)-(-)-Ephedrine and (1S,2R)-(+)-Ephedrine : This pair of enantiomers is designated as ephedrine. wikipedia.orgstackexchange.com The naturally occurring and most commonly marketed form is (-)-(1R,2S)-ephedrine. wikipedia.org

(1R,2R)-(-)-Pseudoephedrine and (1S,2S)-(+)-Pseudoephedrine : This pair of enantiomers is known as pseudoephedrine. pace.edustackexchange.com

The racemic mixture, (±)-ephedrine, contains equal amounts of the (1R,2S) and (1S,2R) enantiomers.

Systematic Chemical Nomenclature and Conventions

The systematic nomenclature for ephedrine and its stereoisomers follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

For (±)-ephedrine hydrochloride, the IUPAC name is (1RS,2SR)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride. The specific enantiomer, (-)-ephedrine, has the IUPAC name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. nih.govnih.gov

Other synonyms and conventions for ephedrine hydrochloride include:

Benzenemethanol, α-[1-(methylamino)ethyl]-, hydrochloride, (R,S)-(±)- cas.org

l-Ephedrine hydrochloride nih.gov

(1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanol hydrochloride chemicalbook.com

The use of D/L notation has historically been applied, with (+)-ephedrine being referred to as D-ephedrine and (−)-ephedrine as L-ephedrine, though this can lead to confusion with the d/l system for optical rotation. wikipedia.org

Structural Relationship to Phenethylamine and Amphetamine Classes

Ephedrine is structurally classified as a phenethylamine alkaloid. nih.govslideshare.net The core of its structure is a phenylethylamine skeleton, which consists of a phenyl group attached to an ethylamine (B1201723) chain. This foundational structure is shared by a wide range of biologically active compounds, including neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov

Ephedrine's chemical structure is also closely related to that of amphetamines. wikipedia.org It is considered a substituted amphetamine and a methamphetamine analog, differing from methamphetamine only by the presence of a hydroxyl group at the β-position of the side chain. wikipedia.org This structural similarity is the basis for its use as a precursor in the illicit synthesis of methamphetamine through chemical reduction of the hydroxyl group. wikipedia.org

Data Tables

Table 1: Stereoisomers of Ephedrine

| Diastereomer | Enantiomer | Absolute Configuration | Optical Rotation |

| Ephedrine | (-)-ephedrine | (1R,2S) | Levorotatory (-) |

| (+)-ephedrine | (1S,2R) | Dextrorotatory (+) | |

| Pseudoephedrine | (-)-pseudoephedrine | (1R,2R) | Levorotatory (-) |

| (+)-pseudoephedrine | (1S,2S) | Dextrorotatory (+) |

Source: wikipedia.orgpace.edunih.govstackexchange.com

Table 2: Chemical Identifiers for (±)-Ephedrine Hydrochloride

| Identifier | Value |

| IUPAC Name | (1RS,2SR)-2-(methylamino)-1-phenylpropan-1-ol; hydrochloride |

| Molecular Formula | C₁₀H₁₆ClNO |

| CAS Number | 134-71-4 (for the racemate) |

| Synonyms | dl-Ephedrine hydrochloride, Racephedrine hydrochloride |

Source: cas.org

Synthetic Pathways and Advanced Chemical Synthesis of ± Ephedrine Hydrochloride

Overview of Synthetic Strategies

The synthesis of ephedrine (B3423809) has evolved significantly since its first isolation by Nagai Nagayoshi in 1885 and subsequent synthesis in 1893. wikipedia.orgrelease.org.ukchemistryviews.orghavendetoxnow.comumontpellier.fr Initial methods relied on the extraction from plants of the Ephedra genus. dcu.ieresearchgate.net However, the demand for ephedrine and its analogues spurred the development of various synthetic routes. dcu.ie

Modern strategies for synthesizing (±)-ephedrine and its stereoisomers often involve a few key approaches: the condensation of benzaldehyde (B42025) with nitroalkanes followed by reduction and methylation, the catalytic reduction of 1-phenyl-1,2-propanedione (B147261) in the presence of methylamine (B109427), and the reductive amination of phenylacetylcarbinol (PAC). scribd.com The latter has become a commercially significant route, particularly with the use of biocatalysis to produce the PAC precursor. dcu.iepsu.eduresearchgate.net The choice of synthetic pathway can influence the stereochemical outcome, with some methods yielding racemic mixtures and others being adapted for stereoselective synthesis. dcu.iemdma.ch

Classic Chemical Synthesis Routes

Nagai-Nagayoshi Synthesis and Early Methodologies

The pioneering work in ephedrine synthesis was conducted by Japanese chemist Nagai Nagayoshi. chemistryviews.org In 1885, he first isolated ephedrine from the Ephedra sinica plant. chemistryviews.org Later, in 1893, he accomplished the first synthesis of methamphetamine from ephedrine. release.org.ukhavendetoxnow.com A notable early synthesis of ephedrine involved the condensation of benzaldehyde with nitroethane, followed by reduction of the resulting nitroalcohol to yield norephedrine (B3415761). scribd.com Subsequent methylation of norephedrine produces (±)-ephedrine, which can then be resolved into its optical isomers. scribd.com

Another significant early method, developed in 1929, involves the catalytic reduction of 1-phenylpropane-1,2-dione (also known as benzoylacetyl) in a methanolic solution of methylamine. dcu.iescribd.com This approach yields a racemic mixture of ephedrine that can be resolved using mandelic acid. dcu.iescribd.com

Späth and Manske Approaches

In 1925, Späth and Koller developed a synthesis starting from α-phenyl-propylene. erowid.org This was treated with bromine to form 1-phenyl-1,2-dibromopropane. Subsequent reactions substituted one bromine with a methoxy (B1213986) group and the other with a methylamino group. Hydrolysis with fuming hydrobromic acid resulted in racemic pseudoephedrine. erowid.org Another synthesis by Späth and Göhring started with propionaldehyde, bromine, and phenylmagnesium bromide. scribd.commdma.ch

Manske and Johnson, in 1929, described a method based on the catalytic hydrogenation of a mixture of α-phenylpropane-α,β-dione and methylamine in absolute alcohol using platinum oxide as a catalyst. mdma.cherowid.org This reaction primarily yields dl-ephedrine with a small amount of dl-pseudoephedrine. mdma.cherowid.org They also successfully resolved racemic ephedrine using d- and l-mandelic acid. erowid.org

Reductive Amination of Precursors

Reductive amination is a cornerstone of modern ephedrine synthesis. A key precursor for this method is l-phenylacetylcarbinol (l-PAC), which can be produced on an industrial scale through the biotransformation of benzaldehyde using yeast. dcu.iepsu.edu The l-PAC then undergoes reductive amination with methylamine to produce ephedrine. dcu.iepsu.eduresearchgate.net This process can be carried out using various reducing agents, including catalytic hydrogenation with a platinum or palladium catalyst. dcu.iesciencemadness.org For instance, catalytic reduction of α-methyl aminopropiophenone hydrochloride over platinum can yield (+)-ephedrine in over 90% yield. dcu.ie

The reaction conditions can be optimized to favor the formation of the desired stereoisomer. For example, the use of hydrogen and a suitable catalyst is a common method. google.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can also be employed. google.comgoogle.com The choice of reagents and conditions is crucial for achieving high conversion and yield. google.com

Stereoselective and Asymmetric Synthesis

The biological activity of ephedrine is stereospecific, making the stereoselective synthesis of its isomers a significant area of research. dcu.ieajol.info Of the four stereoisomers, (-)-ephedrine and (+)-pseudoephedrine are the most pharmacologically active. dcu.ienih.gov

Enantioselective Reductions and Chiral Auxiliaries

Achieving stereoselectivity in ephedrine synthesis often involves enantioselective reductions or the use of chiral auxiliaries. One approach is the asymmetric reduction of a prochiral carbonyl compound. For example, Morganella morganii has been used to asymmetrically reduce 1-phenyl-1-oxo-2-methylaminopropane (MAK) to optically pure (1S, 2S)-ephedrine. ajol.info

Another strategy involves the use of chiral proton sources. In one study, the partial reduction of a 2,5-pyrrole diester followed by enantioselective protonation using (-)-ephedrine and its analogues as chiral proton sources achieved an enantiomeric excess of up to 74%. nih.gov Chiral N,N'-dioxide ligands in combination with a Lewis acid and a photocatalyst have been used for the enantioselective reductive cross-coupling of nitrones with aromatic aldehydes to produce vicinal amino alcohols, which are precursors to compounds like ephedrine. d-nb.info

The stereochemical outcome can also be influenced by the structure of the reducing agent. For example, the reduction of a specific ketone with lithium aluminum hydride in THF can yield (l)-ephedrine with 80% yield, with the stereochemistry attributed to the bulky reducing species attacking the ketone according to the Felkin model. dcu.ie

Table of Compounds

| Compound Name |

| (±)-Ephedrine (hydrochloride) |

| (-)-Ephedrine |

| (+)-Ephedrine |

| (±)-Pseudoephedrine |

| (-)-Pseudoephedrine |

| (+)-Pseudoephedrine |

| (1R,2S)-(-)-Ephedrine |

| (1S,2R)-(+)-Ephedrine |

| (1S,2S)-(+)-Pseudoephedrine |

| (1R,2R)-(-)-Pseudoephedrine |

| (±)-Norephedrine |

| Methamphetamine |

| Benzaldehyde |

| Nitroethane |

| 1-Phenyl-1,2-propanedione (Benzoylacetyl) |

| Phenylacetylcarbinol (PAC) |

| l-Phenylacetylcarbinol (l-PAC) |

| α-Methyl aminopropiophenone hydrochloride |

| Mandelic acid |

| α-Phenyl-propylene |

| 1-Phenyl-1,2-dibromopropane |

| Propionaldehyde |

| Phenylmagnesium bromide |

| Sodium borohydride |

| Lithium aluminum hydride |

| 1-Phenyl-1-oxo-2-methylaminopropane (MAK) |

| 2,5-Pyrrole diester |

| Nitrones |

| Vicinal amino alcohols |

| α-Bromopropiophenone |

| α-Methylaminoethyl phenyl ketone (Ephedrone) |

| Methylamine |

| Methylamine hydrochloride |

| Hydrogen |

| Platinum |

| Platinum oxide |

| Palladium |

| Raney nickel |

| Hydrochloric acid |

| Sodium hydroxide |

| Toluene (B28343) |

| Acetone (B3395972) |

| Methanol |

| Ethanol |

| Diethyl ether |

| Chloroform |

| THF (Tetrahydrofuran) |

Interactive Data Table: Physical and Chemical Properties of (±)-Ephedrine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO·HCl | chemicalbook.com |

| Molecular Weight | 201.69 g/mol | chemicalbook.com |

| Appearance | White crystalline solid | |

| Melting Point | 216-220 °C | chemicalbook.com |

| Boiling Point | 255 °C | |

| Solubility | Freely soluble in water, soluble in ethanol | chemicalbook.com |

| Density | 1.124 g/mL at 25 °C | |

| Storage | 2-8 °C, light-sensitive, hygroscopic |

Diastereoselective Control in Synthesis

The synthesis of (±)-ephedrine hydrochloride presents a significant challenge in controlling diastereoselectivity due to the presence of two chiral centers. Achieving the desired (1R,2S) and (1S,2R) configuration of ephedrine, while minimizing the formation of the diastereomeric pseudoephedrine, is a key focus of synthetic strategies.

One approach to achieve diastereoselectivity is through the catalytic reduction of α-methylaminopropiophenone hydrochloride. The use of a platinum catalyst has been shown to yield almost exclusively (±)-ephedrine, with yields reported to be over 90%. dcu.ie This high diastereoselectivity is attributed to "kinetic control," where the formation of ephedrine is kinetically favored over the pseudo isomer. dcu.ie

Another method involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, phosphonamides bearing (–)-ephedrine as a chiral auxiliary have been used in the diastereoselective fluorination to synthesize α-monofluoroalkylphosphonic acids. beilstein-journals.org This demonstrates the utility of ephedrine itself as a chiral director in asymmetric synthesis.

Furthermore, resolution of racemic mixtures is a common strategy. Chiral organic acids, such as D-mandelic acid, can be used as resolving agents to separate the desired l-ephedrine from a mixture of (±)-ephedrine and (±)-pseudoephedrine. google.com The D-mandelic acid preferentially forms a salt with l-ephedrine, which crystallizes out of solution, allowing for the separation of the desired enantiomer with high optical purity. google.com The molar ratio of the resolving agent to the ephedrine mixture is a critical parameter, with an optimal ratio of 1:0.25 to 1:0.6 being reported. google.com

Industrial-Scale Synthetic Processes and Optimization

The industrial-scale synthesis of (±)-ephedrine hydrochloride has evolved from extraction from plant sources to more efficient and controlled chemical and biocatalytic methods. google.comeuropa.eu A key intermediate in many industrial syntheses is (R)-phenylacetylcarbinol ((R)-PAC). nih.govacs.org

One patented industrial process involves the hydrogenation of a toluene solution containing (R)-PAC and an aqueous solution of monomethylamine in the presence of a 5% platinum on carbon catalyst. chemicalbook.com The reaction is carried out at a temperature of 30-55°C and a hydrogen pressure of 2-4 kg/cm ². chemicalbook.com After the reaction is complete, the catalyst is filtered off, and the pH is adjusted to approximately 2.0 with hydrochloric acid to form the hydrochloride salt. chemicalbook.com The resulting (1R,2S)-Ephedrine hydrochloride is then isolated and can be further purified by recrystallization. chemicalbook.com

Optimization of industrial processes focuses on maximizing yield and purity while minimizing costs and environmental impact. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading. For instance, in the hydrogenation of (R)-PAC, monitoring the reaction progress by gas chromatography (GC) allows for precise control of the reaction time. chemicalbook.com

The choice of solvent and the method of product isolation are also critical for industrial-scale production. In one described process, after hydrogenation, water is added, and the pH is adjusted to form the aqueous soluble hydrochloride salt, which is then separated from the organic toluene layer. chemicalbook.com Concentration of the aqueous layer under reduced pressure followed by precipitation with a solvent like acetone allows for the isolation of the crude product, which is then purified. chemicalbook.com

Biocatalytic and Semi-Synthetic Approaches

Biocatalytic and semi-synthetic methods offer a greener and more selective alternative to purely chemical syntheses for producing ephedrine precursors. polimi.it These methods often utilize whole microbial cells or isolated enzymes to perform key stereoselective transformations. researchgate.netscispace.com

Microbial Transformation via Phenylacetylcarbinol (PAC)

A well-established biocatalytic route to ephedrine involves the microbial transformation of benzaldehyde into L-phenylacetylcarbinol (L-PAC), a key precursor. researchgate.netnih.gov This process typically uses yeast, such as Saccharomyces cerevisiae or Candida utilis, which possess the enzyme pyruvate (B1213749) decarboxylase (PDC). researchgate.netnih.gov

The reaction involves the condensation of benzaldehyde with an "active" acetaldehyde (B116499) molecule derived from pyruvate, a central metabolite in yeast. mdpi.com This biotransformation is subject to inhibition by the substrate (benzaldehyde), the product (PAC), and by-products like benzyl (B1604629) alcohol. canada.ca To overcome this, strategies such as fed-batch processes and the use of two-phase partitioning bioreactors have been developed. nih.govcanada.ca In a two-phase system, a biocompatible polymer can sequester inhibitory compounds, leading to a significant increase in PAC productivity. canada.ca

Researchers have also explored co-cultures of different yeast strains, such as Candida tropicalis and Saccharomyces cerevisiae, to enhance PAC production. mdpi.com The use of frozen-thawed whole cells as a source of PDC is another common strategy. mdpi.com

Enzymatic Steps in Biocatalysis

The key enzymatic step in the traditional biocatalytic production of PAC is catalyzed by pyruvate decarboxylase (PDC). nih.govmdpi.com This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the decarboxylation of pyruvate to form an enzyme-bound "active" acetaldehyde, which then reacts with benzaldehyde to form PAC. mdpi.com

More advanced biocatalytic cascades have been developed that utilize a combination of enzymes to achieve the synthesis of specific ephedrine isomers. rsc.orgrsc.org One such two-step cascade combines a carboligase with a transaminase. rsc.orgrsc.org

For example, an (R)-selective thiamine diphosphate (ThDP)-dependent carboligase can be used to produce (R)-PAC from benzaldehyde and pyruvate. rsc.orgrsc.org This intermediate can then be converted to either (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine by an (S)- or (R)-selective ω-transaminase, respectively, with excellent optical purity. rsc.orgrsc.org These enzyme cascades allow for the synthesis of specific stereoisomers from achiral starting materials in a limited number of steps without the need to isolate intermediates. rsc.orgrsc.org

Another strategy involves the combination of a transaminase and an alcohol dehydrogenase. rsc.org For instance, an (S)-selective transaminase can be paired with an (S)-selective alcohol dehydrogenase to produce (1S,2S)-norpseudoephedrine. rsc.org Optimization of these enzymatic cascades includes adjusting enzyme concentrations, reaction times, and conditions to maximize conversion and stereoselectivity. rsc.org For industrial applications, enzyme immobilization is a promising approach to reduce costs and improve catalyst stability and reusability. rsc.org

Biosynthetic Investigations of Ephedrine Alkaloids

Elucidation of Proposed Biosynthetic Pathways in Ephedra Species

The biosynthesis of ephedrine (B3423809) alkaloids in Ephedra species is a complex process that has been the subject of extensive scientific investigation. The pathway begins with the amino acid L-phenylalanine and involves several key enzymatic steps to form the characteristic phenylpropanolamine skeleton of these compounds. nih.govnih.gov

Precursor Incorporation Studies (Phenylalanine, Pyruvic Acid)

Early research into the biosynthetic pathway of ephedrine alkaloids utilized radiolabeled precursors to trace their incorporation into the final alkaloid structures. These studies were crucial in identifying the primary building blocks of these compounds.

It was demonstrated that L-phenylalanine serves as the initial precursor for the C6-C1 aromatic portion of the ephedrine molecule. cdnsciencepub.comresearchgate.net However, unlike many other phenylpropanoids, the entire C6-C3 side chain of phenylalanine is not incorporated directly. cdnsciencepub.com Instead, through a series of reactions, phenylalanine provides the benzaldehyde (B42025) or a related C6-C1 unit. cdnsciencepub.comresearchgate.net

The remaining two-carbon unit of the ephedrine skeleton was identified through feeding experiments with labeled pyruvic acid. cdnsciencepub.comcdnsciencepub.com Studies using 13C nuclear magnetic resonance (NMR) spectroscopy conclusively showed that the C2 fragment of pyruvic acid is transferred intact to form the C-methyl group and the adjacent carbon atom of the ephedrine alkaloids. cdnsciencepub.comcdnsciencepub.com This established that the carbon skeleton of ephedrine is generated from the condensation of a C6-C1 unit derived from phenylalanine and a C2 unit derived from pyruvic acid. cdnsciencepub.com

Role of Key Enzymatic Transformations (e.g., N-Methyltransferases, Phenylalanine Ammonia-Lyase)

The conversion of the initial precursors into the final ephedrine alkaloids is mediated by a series of specific enzymes. While not all enzymes in the pathway have been fully characterized, several key players have been identified and studied.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the biosynthesis of many phenylpropanoids, including the ephedrine alkaloids. nih.govslideshare.net PAL deaminates L-phenylalanine to form trans-cinnamic acid, initiating the pathway that leads to the formation of the C6-C1 precursor, benzoic acid or benzoyl-CoA. semanticscholar.orgresearchgate.net

Enzymes for C6-C1 Unit Formation: Following the action of PAL, a series of enzymatic reactions, including those of the β-oxidative pathway, convert trans-cinnamic acid into benzoyl-CoA. semanticscholar.org This involves enzymes such as cinnamate:CoA ligase, hydratase, and dehydrogenase. semanticscholar.org An alternative non-β-oxidative pathway to benzoic acid may also exist. semanticscholar.org

Carboligation and Transamination: A key step in the pathway is the condensation of the C6-C1 unit (such as benzaldehyde or benzoyl-CoA) with pyruvate (B1213749). nih.govresearchgate.net This reaction is thought to be catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, such as an acetohydroxyacid synthase (AHAS)-like enzyme, to form an intermediate like 1-phenylpropane-1,2-dione. nih.govplos.org This intermediate then undergoes transamination to yield cathinone (B1664624). researchgate.net An alternative pathway has been proposed where a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent α-oxoamine synthase (AOS) catalyzes the direct condensation of benzoyl-CoA and L-alanine to form (S)-cathinone. uni-freiburg.deresearchgate.netnih.govresearchgate.net

Reduction and N-Methylation: The final steps in the biosynthesis involve the reduction of the keto group of cathinone to a hydroxyl group, forming norephedrine (B3415761) and norpseudoephedrine. researchgate.net The N-methylation of these precursors to yield ephedrine and pseudoephedrine, respectively, is catalyzed by N-methyltransferases (NMTs). nih.govresearchgate.net An N-methyltransferase from Ephedra sinica, termed phenylalkylamine N-methyltransferase (PaNMT), has been isolated and characterized. nih.govresearchgate.net This enzyme has been shown to catalyze the formation of both ephedrine and pseudoephedrine. nih.govresearchgate.net

Table 2: Key Enzymes and Intermediates in Ephedrine Biosynthesis

| Enzyme | Precursor(s) | Product(s) | Role in Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid | Initiates the pathway from the primary precursor. |

| Cinnamate:CoA Ligase, Hydratase, Dehydrogenase | trans-Cinnamic Acid | Benzoyl-CoA | Forms the C6-C1 aromatic unit. |

| ThDP-dependent Carboligase / α-Oxoamine Synthase (AOS) | Benzoyl-CoA, Pyruvic Acid / L-Alanine | 1-Phenylpropane-1,2-dione / (S)-Cathinone | Condensation to form the phenylpropanolamine backbone. |

| Transaminase | 1-Phenylpropane-1,2-dione | (S)-Cathinone | Introduces the amino group. |

| Reductase | (S)-Cathinone | Norephedrine, Norpseudoephedrine | Reduces the keto group to a hydroxyl group. |

| Phenylalkylamine N-Methyltransferase (PaNMT) | Norephedrine, Norpseudoephedrine | Ephedrine, Pseudoephedrine | Catalyzes the final N-methylation step. |

Factors Influencing Alkaloid Content in Botanical Sources

The concentration of ephedrine alkaloids in Ephedra plants is not static and can be influenced by a variety of factors, including both genetic and environmental variables. Understanding these factors is crucial for the cultivation and quality control of medicinal Ephedra.

Genetic Factors: Studies have shown that the genetic makeup of the Ephedra plant plays a significant role in determining its alkaloid content and composition. nii.ac.jpnih.gov Research involving clonal lines of Ephedra sinica demonstrated high heritability for the content of both (-)-ephedrine and (+)-pseudoephedrine, indicating strong genetic control. nih.govjst.go.jp This suggests that selective breeding could be an effective method for developing Ephedra varieties with consistently high alkaloid yields. nih.govjst.go.jp Different species and even different populations within the same species can exhibit distinct alkaloid profiles. nii.ac.jp

Environmental Factors: Environmental conditions also exert a considerable influence on the accumulation of ephedrine alkaloids.

Altitude: Some studies have suggested a correlation between altitude and alkaloid content, although the specific effects can vary between different Ephedra species. frontiersin.org

Precipitation and Soil Moisture: Research has indicated that arid conditions and lower rainfall may lead to higher alkaloid concentrations in some Ephedra species. bioresearch.ronii.ac.jp One study on Ephedra major found a negative correlation between annual precipitation and ephedrine content. bioresearch.ro However, the relationship with soil moisture can be complex and species-dependent. frontiersin.org

Temperature: Average temperature has been identified as a factor positively correlated with ephedrine content in some populations of Ephedra major. bioresearch.ro

Soil pH: A strong positive correlation between soil pH and ephedrine content has been observed in certain Ephedra populations. bioresearch.ro

Harvest Time: The developmental stage of the plant and the season of harvest can also affect the alkaloid levels, with concentrations generally increasing as the plant matures. researchgate.net

Growth Period: The age of the plant can also be a factor, with studies showing a positive correlation in the (-)-ephedrine content ratio between consecutive years in cultivated strains. nii.ac.jp

Stereoisomer Separation and Chiral Resolution Techniques

Principles of Enantiomeric Resolution

Enantiomeric resolution refers to the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. Since enantiomers possess identical physical properties such as solubility, boiling point, and melting point, their separation is not possible by conventional methods like simple crystallization or distillation. msu.edu The fundamental principle of resolution involves converting the pair of enantiomers into a pair of diastereomers. msu.edu

This conversion is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. msu.edupsu.edu The resulting products are diastereomers, which, unlike enantiomers, have different physical properties. msu.eduspcmc.ac.in This difference in physical characteristics, such as solubility, allows for their separation by standard laboratory techniques like fractional crystallization. spcmc.ac.in Once the diastereomers are separated, the original enantiomers can be recovered by removing the resolving agent through a chemical reaction. psu.edu This entire process is termed classical resolution and is a widely applied method for separating enantiomers on a larger scale. researchgate.net

Diastereomeric Salt Formation with Chiral Acids

A prevalent and effective method for the resolution of racemic bases like (±)-ephedrine is through the formation of diastereomeric salts using a chiral acid as the resolving agent. researchgate.netmdpi.com In this process, the racemic ephedrine (B3423809) is reacted with an optically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Due to their distinct physical properties, particularly their differential solubility in a given solvent, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. spcmc.ac.ingoogle.com

Optically active acids such as tartaric acid and mandelic acid, along with their derivatives, are commonly employed as resolving agents for (±)-ephedrine. mdpi.comgoogle.com

Tartaric Acid: (R,R)-(+)-Tartaric acid and its derivatives, like (2R,3R)-(+)-dibenzoyltartaric acid (DBTA), have been successfully used for the resolution of racemic ephedrine hydrochloride. researchgate.netmdpi.com The process involves reacting the racemate with a sub-stoichiometric amount (half-equivalent) of the sodium salt of the chiral acid. mdpi.com The differing solubilities of the resulting diastereomeric salts, for instance, (1S,2R)-(+)-ephedrine-(R,R)-(+)-DBTA and (1R,2S)-(-)-ephedrine-(R,R)-(+)-DBTA, in a solvent like water or acetone (B3395972), facilitate the separation by crystallization. mdpi.com Studies have shown that using a half-equivalent of (2R,3R)-DBTA·Na in water can yield (1S,2R)-(+)-ephedrine with high yield (92.5%) and enantiomeric excess approaching 100%. mdpi.com

Mandelic Acid: Mandelic acid is another effective chiral resolving agent for ephedrine. google.comacs.org The principle relies on the significant difference in solubility between the diastereomeric salts formed. For example, when racemic ephedrine is treated with an optically active form of mandelic acid in an alcoholic solution, the ephedrine-mandelate salt where both the acid and base components have the same optical rotation sign (e.g., d-ephedrine-d-mandelate) is much less soluble than the salt with opposite signs (e.g., l-ephedrine-d-mandelate). google.com This insolubility allows the desired diastereomer to precipitate and be separated. google.com Conversely, racemic mandelic acid can be resolved using an optically pure ephedrine enantiomer, such as (1R,2S)-(–)-ephedrine. acs.orgchegg.com A novel approach has utilized supercritical carbon dioxide as an agent to precipitate the diastereomeric salt formed between racemic ephedrine and mandelic acid. nih.gov

Chromatographic Methods for Enantioseparation

Chromatographic techniques offer powerful and precise methods for separating the enantiomers of ephedrine. These methods can be broadly categorized as direct or indirect. dea.govbu.edu

Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. bu.edu High-performance liquid chromatography (HPLC) with a CSP is a very common technique. dea.govresearchgate.net Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Lux® series), are widely used and separate enantiomers through interactions like hydrogen bonding and π-π stacking. researchgate.net Another approach involves molecularly imprinted polymers (MIPs), where a polymer is created with binding sites specific to one enantiomer, allowing for its selective retention. arabjchem.org Supercritical fluid chromatography (SFC) using chiral columns has also proven effective for the enantiomeric determination of ephedrine. dea.gov

Indirect Methods: This approach involves derivatizing the ephedrine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. bu.eduresearchgate.net These diastereomers can then be separated on a standard, achiral chromatographic column. bu.eduresearchgate.net A commonly used CDA is S-(−)-N-(trifluoroacetyl)prolyl (l-TPC) chloride, which reacts with the ephedrine enantiomers to form diastereomers that can be separated by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Capillary Electrophoresis (CE): CE is another highly efficient technique for chiral separations. oup.com In this method, a chiral selector is added to the background electrolyte (buffer). oup.comacs.org Chiral selectors used for ephedrine include cyclodextrins (like β-cyclodextrin and its derivatives) and proteins (like bovine serum albumin, BSA). oup.comnih.govresearchgate.netoup.com The enantiomers form transient, noncovalent complexes with the chiral selector, leading to different electrophoretic mobilities and enabling their separation. acs.orgnih.gov

Assessment of Enantiomeric Purity

After a chiral resolution or enantioselective synthesis, it is crucial to determine the enantiomeric purity of the product. Enantiomeric purity is often expressed as enantiomeric excess (ee), which describes the degree to which one enantiomer is present in greater quantity than the other. spcmc.ac.inheraldopenaccess.usheraldopenaccess.us A variety of analytical methods are used for this assessment.

Chiral Chromatography: HPLC, GC, and SFC with chiral stationary phases are primary methods for determining enantiomeric purity. dea.govheraldopenaccess.usheraldopenaccess.us By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the enantiomeric excess. thermofisher.com These methods are highly accurate and can detect even small amounts of an unwanted enantiomer. mdpi.com

Polarimetry: This classical technique measures the optical rotation of a sample of the chiral substance. heraldopenaccess.usheraldopenaccess.us A pure enantiomer will rotate the plane of polarized light by a specific amount under defined conditions (specific rotation). A racemic mixture is optically inactive. The observed optical rotation of a mixture can be compared to the specific rotation of the pure enantiomer to calculate the optical purity, which is often used as a measure of enantiomeric excess. spcmc.ac.inacs.orgnih.gov A method combining HPLC with an optical rotation detector on an achiral column has been developed for determining the enantiomeric purity of ephedrine hydrochloride. capes.gov.brnih.gov

Capillary Electrophoresis (CE): As with its use in separation, CE with a chiral selector can be used to quantify enantiomeric purity. The method can be sensitive enough to detect enantiomeric impurities at levels below 0.1%. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as common as chromatography for this specific compound, NMR using chiral shift reagents or chiral solvating agents can be used to determine enantiomeric excess. heraldopenaccess.us These reagents induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integrating the respective peaks.

Molecular and Receptor Level Pharmacology of Ephedrine Stereoisomers in Vitro/mechanistic Focus

Mechanisms of Action at the Cellular Level

The primary mechanism of ephedrine's action is its indirect stimulation of the adrenergic receptor system. wikipedia.org It acts as both a direct and indirect sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. patsnap.com

Indirect Sympathomimetic Activity: Catecholamine Release and Reuptake Modulation

Ephedrine's indirect sympathomimetic activity is a cornerstone of its pharmacological profile. It enhances the availability of norepinephrine (B1679862) at the synaptic cleft through two primary mechanisms: promoting its release from nerve terminals and inhibiting its reuptake. patsnap.comnih.gov This leads to an amplification of the body's natural adrenergic responses. patsnap.com

Interactions with Biogenic Amine Transporters (Norepinephrine Transporter, Dopamine (B1211576) Transporter)

Ephedrine's interaction with biogenic amine transporters is a critical aspect of its mechanism. As previously mentioned, ephedrine-type compounds are potent substrates of the norepinephrine transporter (NET). nih.govresearchgate.net Their interaction with NET is a primary driver of norepinephrine release. nih.govresearchgate.net

In addition to NET, ephedrine (B3423809) and its stereoisomers also act as substrates at the dopamine transporter (DAT), although with less potency than at NET. nih.govresearchgate.net The release of dopamine in the brain contributes to its central nervous system stimulant effects. wikipedia.org Studies have shown that cathine (B3424674) and (-)-ephedrine are substrates for both NET and DAT in in vitro experiments. frontiersin.org The interaction with these transporters is crucial for its indirect sympathomimetic actions. nih.govresearchgate.net

Table 1: In Vitro Activity of Ephedrine and Related Stereoisomers at Biogenic Amine Transporters This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Transporter | Activity (EC50, nM) | Reference |

|---|---|---|---|

| (-)-Ephedrine | NET | ~50 | nih.gov |

| (+)-Ephedrine | NET | 218 | wikipedia.org |

| (-)-Ephedrine | DAT | 236-1350 | wikipedia.org |

| (+)-Ephedrine | DAT | 2104 | wikipedia.org |

| (+)-Norephedrine | NET | 42.1 | wikipedia.org |

| (-)-Norephedrine | NET | 137 | wikipedia.org |

| Cathine ((+)-Norpseudoephedrine) | NET | 15.0 | wikipedia.org |

| (-)-Norpseudoephedrine | NET | 30.1 | wikipedia.org |

| (+)-Pseudoephedrine | NET | 224 | wikipedia.org |

| (-)-Pseudoephedrine | NET | 4092 | wikipedia.org |

Structure-Activity Relationships (SAR) Governing Molecular Interactions

The pharmacological activity of ephedrine is intricately linked to its chemical structure, particularly its functional groups and stereochemistry.

Influence of Functional Groups and Stereochemical Configuration on Receptor Binding

Ephedrine has two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine. pace.edu The orientation of the β-hydroxyl group on the ethylamino side chain and the state of N-methyl substitution are critical for its binding and functional activity at adrenergic receptors. nih.gov

Studies on human α-adrenergic receptor subtypes have shown that the 1R,2R- and 1R,2S-isomers have greater affinity than the 1S,2R- and 1S,2S-isomers. nih.gov The presence of an N-methyl group generally decreases binding affinities at α-adrenergic receptors when compared to norephedrine (B3415761). wikipedia.org

Differential Activities of Ephedrine Enantiomers at the Molecular Level

The different stereoisomers of ephedrine exhibit distinct pharmacological activities. The (1R, 2S)-(-)-ephedrine isomer is generally considered the most pharmacologically active. academie-sciences.fr It is more potent than (+)-pseudoephedrine in producing cardiovascular effects and central nervous system stimulation. tga.gov.au

In vitro studies on noradrenaline uptake in the rabbit heart showed that (-)-ephedrine is the most active isomer for inhibiting both neuronal and extraneuronal uptake. nih.gov Research on human β-adrenergic receptor subtypes also identified the (1R, 2S)-(-)-ephedrine isomer as the most potent. tga.gov.au The differential activities of the enantiomers underscore the importance of stereochemistry in the molecular interactions of ephedrine. ijbcp.com

Metabolism and Biotransformation Pathways Pre Clinical/in Vitro

Major Metabolic Pathways

The metabolism of ephedrine (B3423809) in mammals, including humans, primarily follows two main routes, which vary in prevalence between species. nih.govnih.gov A large fraction of an ephedrine dose is excreted in the urine without being metabolized. tga.gov.auwikipedia.org

N-Demethylation to Norephedrine (B3415761)

A primary metabolic pathway for ephedrine is N-demethylation, which results in the formation of its active metabolite, norephedrine, also known as phenylpropanolamine (PPA). nih.govnih.gov This reaction involves the removal of the N-methyl group. nih.gov In humans, studies have shown that approximately 8% to 20% of an oral dose of ephedrine is converted to norephedrine. nih.govwikipedia.org This metabolic conversion is subject to a saturable process, indicating that the extent of metabolism can vary with the dose. nih.gov

Species-specific differences in the extent of N-demethylation have been observed in preclinical studies. This pathway is most prominent in rabbits, followed in decreasing order by dogs, guinea pigs, rats, and humans. researchgate.net

Oxidative Deamination

The second major pathway is oxidative deamination of the side chain. nih.gov This process leads to the formation of several downstream metabolites. In humans, this pathway accounts for the metabolism of approximately 4% to 13% of an oral dose. nih.govwikipedia.org The primary products identified from this pathway are benzoic acid (found in both free and conjugated forms) and 1,2-dihydroxy-1-phenylpropane. nih.gov The stereochemical configuration of the ephedrine molecule can influence the rate of this reaction, as the interaction between the C-H group and the metabolizing enzyme is a key factor.

Similar to N-demethylation, the extent of oxidative deamination varies among species, being most significant in rabbits, followed by humans and rats. researchgate.net

Enzymatic Systems Involved in Biotransformation

The biotransformation of ephedrine is catalyzed by specific enzyme systems, primarily located in the liver. The two main families of enzymes involved are the Cytochrome P450 monooxygenases and the Flavin-containing monooxygenases.

Cytochrome P450 Monooxygenases

The Cytochrome P450 (CYP) superfamily of enzymes is involved in the metabolism of ephedrine. nih.gov Specifically, CYP monooxygenases are responsible for catalyzing the hydroxylation of the aromatic ring of ephedrine, leading to p-hydroxylated derivatives. nih.gov This is a common mechanism for the degradation of aromatic compounds. nih.gov In vitro studies using the fungus Cunninghamella elegans, which expresses CYP enzymes similar to humans, have been used to explore this metabolic route. scirp.org Research has also suggested that the mixed-function oxidase, cytochrome P-450, exhibits a greater affinity for the dextro-isomers of ephedrine.

Flavin-Containing Monooxygenases

Flavin-containing monooxygenases (FMOs) are another critical class of Phase I metabolic enzymes involved in ephedrine biotransformation. plos.orgnih.gov FMOs specialize in the oxygenation of soft nucleophilic heteroatoms, such as the nitrogen atom in the ephedrine molecule. plos.orgnih.gov Unlike CYPs, which often catalyze N-dealkylation, FMOs predominantly catalyze N-oxidation. nih.gov

The human FMO family consists of five genes, with FMO1 and FMO3 being the major isoforms expressed in adult tissues that metabolize xenobiotics. plos.org FMO1 is noted for having the broadest substrate specificity, while FMO3 is the primary FMO in the adult human liver. nih.gov Human FMO3 is known to efficiently N-oxygenate secondary and tertiary amines, such as ephedrine. researchgate.net

Identification of Key Metabolites (e.g., Ephedrine N-oxide)

Through various in vitro and preclinical analyses, several key metabolites of ephedrine have been identified. The primary metabolites resulting from the major pathways are:

Norephedrine (Phenylpropanolamine) : Formed via N-demethylation. nih.govnih.gov

Benzoic Acid : An end-product of oxidative deamination, often found in a conjugated form. nih.gov

1,2-dihydroxy-1-phenylpropane : A product of oxidative deamination. nih.gov

p-Hydroxyephedrine : Formed via aromatic hydroxylation catalyzed by CYP enzymes. nih.gov

Given that FMOs catalyze the N-oxidation of amines, the formation of Ephedrine N-oxide is a predicted and identified metabolic pathway. nih.govresearchgate.net FMOs convert nucleophilic nitrogen-containing compounds into more polar N-oxides, which facilitates their excretion. researchgate.net The formation of N-oxides from amine-containing drugs is a well-established role of the FMO system. researchgate.net

Comparative Metabolism Across in vitro Models

The in vitro metabolism of (±)-Ephedrine hydrochloride is evaluated using a variety of model systems, each offering distinct advantages in characterizing its biotransformation. These models, primarily derived from liver tissue, include liver microsomes, S9 fractions, and hepatocytes. Comparing results across these systems provides a comprehensive profile of metabolic pathways, from simple oxidative reactions to more complex conjugations.

Liver S9 fractions, which are the 9000g supernatant of a liver homogenate, contain both microsomal and cytosolic fractions. nih.gov This composition allows for the study of both Phase I and Phase II metabolic pathways. nih.govbioivt.com In contrast, liver microsomes are vesicular fragments of the endoplasmic reticulum formed during homogenization and are enriched with Phase I enzymes, particularly cytochrome P450 (CYP) isoforms, but lack cytosolic enzymes. nih.govbioivt.commdpi.com Hepatocytes, being intact liver cells, are considered the most representative in vitro system as they contain the full complement of metabolic enzymes and cofactors, closely mimicking the metabolic function of the liver. nih.goveuropa.eu The choice of model system can therefore significantly influence the range of metabolites detected. nih.gov Generally, S9 fractions and hepatocytes provide a more complete metabolic picture than microsomes alone. nih.gov

Studies utilizing rat liver microsomes have provided specific insights into the Phase I metabolism of ephedrine isomers. researchgate.net Research demonstrated that in these preparations, D(-)-ephedrine is metabolized more rapidly than L(+)-ephedrine. researchgate.net The primary metabolic pathways identified in this system include N-demethylation to form norephedrine and oxidative deamination leading to benzoic acid. researchgate.netwikipedia.org Another metabolite, 1-phenyl-1,2-propanediol, was also formed from both isomers in nearly identical amounts. researchgate.net The formation of benzoic acid was found to be approximately three times greater from the D(-)-isomer compared to the L(+)-isomer. researchgate.net Furthermore, the enzymatic activity in the metabolism of both ephedrine and pseudoephedrine was observed to be higher in rat liver microsomes induced by dexamethasone, suggesting the involvement of the CYP3A enzyme subfamily. researchgate.net

While microsomes are effective for identifying Phase I metabolites, S9 fractions and hepatocytes are necessary to investigate subsequent Phase II conjugation reactions. nih.govbioivt.com S9 fractions include cytosolic enzymes such as sulfotransferases, while hepatocytes offer the most complete system for predicting in vivo metabolites. nih.govmdpi.comeuropa.eu Although specific studies detailing the full comparative metabolism of (±)-Ephedrine hydrochloride across all three systems are limited, the data from microsomal studies form a crucial baseline for the expected Phase I biotransformations that would also occur in the more complex S9 and hepatocyte models.

Table 1: Comparison of Common in vitro Metabolism Models

| Feature | Liver Microsomes | Liver S9 Fraction | Hepatocytes |

| Source | Endoplasmic reticulum vesicles mdpi.com | 9000g supernatant of liver homogenate nih.gov | Intact, viable liver cells nih.gov |

| Enzyme Content | Enriched in Phase I enzymes (e.g., CYPs, FMOs) bioivt.commdpi.com | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes nih.govmdpi.com | Full complement of Phase I and Phase II enzymes, cofactors, and transporters nih.goveuropa.eu |

| Metabolic Phases | Primarily Phase I (Oxidation, Reduction, Hydrolysis) nih.gov | Phase I and Phase II (e.g., Glucuronidation, Sulfation) nih.gov | Phase I and Phase II europa.eu |

| Physiological Relevance | Moderate; lacks cytosolic enzymes and cellular structure nih.gov | High; includes a wider range of enzymes than microsomes nih.gov | Very High; considered the most representative in vitro model europa.eu |

Table 2: Metabolites of (±)-Ephedrine Identified in Rat Liver Microsomes

| Metabolite | Metabolic Pathway | Key Research Findings |

| Norephedrine | N-demethylation researchgate.netwikipedia.org | Formed from both ephedrine isomers. researchgate.net |

| Benzoic Acid | Oxidative deamination researchgate.netwikipedia.org | Formed at a rate approximately three times greater from D(-)-ephedrine than from L(+)-ephedrine. researchgate.net |

| 1-phenyl-1,2-propanediol | Not specified | Formed in nearly identical relative amounts from both ephedrine isomers. researchgate.net |

Advanced Analytical and Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating (±)-ephedrine from complex matrices and quantifying its content. These techniques are essential for purity assessment and the determination of related alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and profiling of (±)-ephedrine. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that serves as a molecular fingerprint.

Research has demonstrated the utility of GC-MS for the organic profiling of ephedrine (B3423809), particularly in the context of identifying its source from different pharmaceutical preparations. scientific.net The technique can effectively separate ephedrine from other compounds present in a sample, and the resulting mass spectrum allows for unambiguous identification by comparison with reference spectra. scientific.netsci-hub.se For instance, a common method involves using a capillary column like an HP-5MS and setting specific temperature programs for the oven to ensure optimal separation. sci-hub.se The mass spectra are typically collected over a mass range of m/z 40 to 500, with an ionization voltage of 70 eV. scientific.netsci-hub.se

Derivatization is often employed to improve the chromatographic behavior and sensitivity of ephedrine analysis by GC-MS. scielo.brscielo.br For example, derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can enhance volatility and thermal stability. scielo.brresearchgate.net

Table 1: Typical GC-MS Parameters for (±)-Ephedrine Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) scientific.netsci-hub.se |

| Carrier Gas | Helium sci-hub.sescielo.br |

| Injector Temperature | 240-280°C scientific.netsci-hub.se |

| Oven Program | Initial temp 55°C, ramped to 300-325°C sci-hub.se |

| Mass Spectrometer | Quadrupole scielo.br |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Voltage | 70 eV scientific.net |

| Mass Range | 40-500 m/z scientific.netsci-hub.se |

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity and content analysis of (±)-ephedrine hydrochloride. It is particularly well-suited for analyzing non-volatile and thermally labile compounds. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Several HPLC methods have been developed for the simultaneous determination of ephedrine and its related alkaloids. researchgate.net A common approach is reversed-phase HPLC, often using a C18 column. researchgate.netmdpi.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 210 nm, where ephedrine exhibits UV absorbance. researchgate.netresearchgate.net

For the analysis of ephedrine in complex matrices like pharmaceutical ointments, ion-pair chromatography can be employed to improve retention and peak shape. mdpi.com This involves adding an ion-pairing reagent, such as sodium lauryl sulfate, to the mobile phase. mdpi.comrroij.com The enantiomeric purity of ephedrine can be determined using HPLC with a chiral stationary phase or by using a dual optical rotation/UV absorbance detector with an achiral column. nih.govcapes.gov.br This method allows for the accurate determination of the mole fraction of each enantiomer. nih.govcapes.gov.br

Table 2: Example HPLC Conditions for Ephedrine Analysis

| Parameter | Condition 1 researchgate.net | Condition 2 mdpi.com |

| Column | CAPCELLPACK C18 MGII (250 × 4.6 mm) | Not specified |

| Mobile Phase | 50 mM KH2PO4-acetonitrile (94:6 v/v) | MeOH:SLS (49.9 mM):TEA (65:34.6:0.4 v/v), pH 2.20 |

| Detection | UV at 210 nm | UV at 206 nm |

| Flow Rate | Isocratic pump system | Not specified |

| Injection Volume | 50 µL | Not specified |

| Run Time | ~50 min | 6.3 min (Ephedrine), 9.8 min (Internal Standard) |

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a valuable tool for the analysis of ephedrine and its isomers.

CE methods have been developed for the chiral separation of ephedrine and pseudoephedrine isomers. oup.com This is often achieved by adding a chiral selector, such as bovine serum albumin (BSA) or cyclodextrins, to the running buffer. oup.comresearchgate.net The separation is influenced by factors like buffer pH, buffer concentration, and the concentration of the chiral additive. oup.com For instance, baseline resolution of ephedrine isomers has been achieved using a phosphate buffer at pH 9.0 containing BSA and 2-propanol as an organic modifier. oup.com

Field-amplified sample injection (FASI) can be used in CE to enhance the sensitivity of detection, allowing for the analysis of trace amounts of ephedrine. researchgate.net This technique has been shown to improve sensitivity by approximately 1,000-fold compared to conventional injection methods. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and isotopic composition of (±)-ephedrine (hydrochloride).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of (±)-ephedrine. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy of ephedrine shows characteristic signals for the different protons in the molecule. For example, the proton attached to the carbon bearing the hydroxyl group (H-1) resonates at a distinct chemical shift, which can be used for quantification. nih.govresearchgate.net A simple and accurate ¹H NMR method has been developed for the quantitative determination of ephedrine alkaloids using an internal standard like acetamide. oup.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in ephedrine gives a distinct signal in the ¹³C NMR spectrum. hmdb.caresearchgate.net The chemical shifts in both ¹H and ¹³C NMR are sensitive to the stereochemistry of the molecule, allowing for the differentiation of diastereomers like ephedrine and pseudoephedrine. nih.gov

Chiral shift reagents can be used in NMR to differentiate between enantiomers. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. Additionally, 2-D NMR techniques like ROESY can be used to study the complexation of ephedrine with chiral hosts like cyclodextrins, providing insights into chiral recognition mechanisms. beilstein-journals.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Ephedrine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | ~4.76 nih.govresearchgate.net | ~76.9 researchgate.net |

| C2 (CH-NH) | Not specified | ~62.7 researchgate.net |

| C3 (CH₃ on C2) | Not specified | ~14.4 researchgate.net |

| N-CH₃ | Not specified | ~32.5 researchgate.net |

| Aromatic Protons | Not specified | 126-133 researchgate.net |

| C5 (Aromatic) | Not specified | ~130.3 researchgate.net |

| C6, C7 (Aromatic) | Not specified | ~131.9, ~132.3 researchgate.net |

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Mass spectrometry (MS), beyond its use as a detector for GC and HPLC, is a critical tool for structural elucidation and origin determination. Isotope Ratio Mass Spectrometry (IRMS) is a specialized MS technique that measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample. unodc.orgdshs-koeln.de

The isotopic signature of ephedrine can provide valuable information about its origin—whether it is derived from natural sources (extraction from Ephedra plants), fully synthetic processes, or semi-synthetic methods (fermentation followed by amination). unodc.orgkoreascience.kr This is because the isotopic ratios of elements like carbon and nitrogen are influenced by the starting materials and the manufacturing process. mdma.chscispace.com

For example, synthetic ephedrine often exhibits more negative δ¹⁵N values compared to natural or semi-synthetic ephedrine. mdma.chscispace.com This difference is attributed to isotopic fractionation during the purification of methylamine (B109427), a key reagent in the synthetic route. mdma.chscispace.com Similarly, the δ¹³C values can help distinguish between different sources. mdma.chscispace.com IRMS analysis, often coupled with an elemental analyzer (EA-IRMS), can therefore be used to trace the origin of ephedrine used in illicit drug manufacturing. unodc.orgjpionline.org

Table 4: Typical Isotope Ratio Values for Ephedrine from Different Origins

| Origin | δ¹³C (‰) Range mdma.chscispace.com | δ¹⁵N (‰) Range scispace.com |

| Biosynthetic (Natural) | -31.1 to -26.0 | 3.8 to 10.6 |

| Semi-synthetic | Not specified | 3.8 to 10.6 |

| Synthetic | -29.2 to -28.0 | -10.5 to -10.0 |

Electrochemical Detection Methods (e.g., Ion-Selective Electrodes)

The quantitative analysis of (±)-Ephedrine (hydrochloride) has been effectively achieved through electrochemical methods, particularly with the use of potentiometric ion-selective electrodes (ISEs). alaqsa.edu.ps These sensors offer significant advantages, including simple design and operation, rapid response times, high selectivity, and cost-effectiveness, making them a desirable alternative to more complex and expensive instrumental methods like chromatography. alaqsa.edu.ps The fundamental principle of an ISE for ephedrine detection lies in the development of a membrane potential that is selectively responsive to the ephedrine cation (Ep⁺).

The construction of these electrodes typically involves incorporating an ion-exchanger or an ionophore into a polymeric membrane, often made of polyvinyl chloride (PVC), which is then applied to a solid contact like a graphite (B72142) rod or coated wire. alaqsa.edu.pscu.edu.eg For instance, a novel coated graphite electrode has been developed using an ephedrine-phosphotungstate (ED-PT) ion-pair complex as the electroactive material within a dioctyl phthalate (B1215562) (DOP) plasticizer. alaqsa.edu.ps This sensor demonstrated a near-Nernstian response, which describes the ideal behavior of an ion-selective electrode where the potential changes by a predictable amount for each decade change in ion concentration. alaqsa.edu.ps

Various materials and configurations have been explored to optimize electrode performance. One study detailed a plastic membrane electrode based on a phenylephrine-tetraphenylborate ion association, which also showed a Nernstian response to ephedrinium cations. researchgate.net Another approach utilized a diazacrown ether derivative in a compact-cell sensor, highlighting the ongoing innovation in sensor design for direct and fast ephedrine determination. electrochemsci.org

The performance of these electrodes is characterized by several key parameters, including the linear concentration range, limit of detection (LOD), response time, and operational pH range. Research has shown that these electrodes can achieve low detection limits, typically in the micromolar (μM) range, with fast response times of under 90 seconds. alaqsa.edu.psresearchgate.net They have been successfully applied to determine ephedrine hydrochloride concentrations in pharmaceutical preparations and biological samples like urine. alaqsa.edu.psresearchgate.net

| Electrode Type / Active Component | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | pH Range | Reference |

|---|---|---|---|---|---|

| Coated Graphite (Ephedrine-Phosphotungstate) | 8.5 x 10⁻⁷ to 1.0 x 10⁻² | 57.8 ± 0.03 | 4.5 x 10⁻⁷ | 3.2 - 7.3 | alaqsa.edu.ps |